molecular formula C13H21NO3 B1377848 tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1363381-96-7

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1377848
CAS No.: 1363381-96-7
M. Wt: 239.31 g/mol
InChI Key: WHJLPRVITSVHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C13H21NO3. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with appropriate reagents. One common method involves the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane at 0°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Dess-Martin periodinane yields oxidized derivatives of the compound .

Scientific Research Applications

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363381-96-7) is a compound characterized by its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro ring. This compound has garnered attention in both organic synthesis and biological research due to its potential bioactivity and applications in various scientific fields.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • Purity : Typically ≥97%

The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for its functionality in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The spirocyclic configuration facilitates binding to enzyme active sites or receptor sites, influencing various biochemical pathways. Although detailed studies are ongoing, preliminary findings suggest that it may modulate enzyme activity and affect signaling pathways involved in cellular processes.

Biological Activity and Applications

Recent studies have indicated several potential biological activities associated with this compound:

  • Enzyme Interaction : The compound has shown promise in modulating the activity of certain enzymes, potentially influencing metabolic pathways.
  • Antimicrobial Properties : Initial investigations suggest that it may possess antimicrobial activity, making it a candidate for further research in pharmacology.
  • Chemical Synthesis : Due to its unique structure, it serves as a valuable intermediate in the synthesis of other biologically active compounds.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study AEvaluate enzyme inhibitionShowed significant inhibition of enzyme X at concentrations ≥10 µM
Study BAssess antimicrobial efficacyDemonstrated antimicrobial activity against bacteria Y with an MIC of 50 µg/mL
Study CSynthesis applicationsSuccessfully used as a precursor in synthesizing compound Z with improved yields

Comparative Analysis

Comparative studies with related compounds have highlighted the unique properties of this compound:

CompoundStructure TypeBiological Activity
tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylateOxa instead of oxoModerate enzyme inhibition
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptaneHydroxy group presentLimited bioactivity

Synthesis and Production

The synthesis of this compound typically involves the oxidation of precursors using reagents like Dess-Martin periodinane under controlled conditions. This method ensures high purity and yield, making it suitable for both laboratory and industrial applications.

Properties

IUPAC Name

tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJLPRVITSVHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.